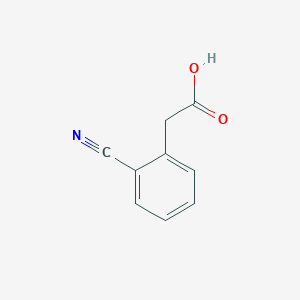

2-(2-cyanophenyl)acetic acid

Beschreibung

The exact mass of the compound (2-Cyanophenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-cyanophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHZKPQKYARBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171959 | |

| Record name | (2-Cyanophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18698-99-2 | |

| Record name | 2-Cyanobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18698-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018698992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Cyanophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-cyanophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYANOPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV82PCF67H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-cyanophenyl)acetic acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 2-(2-cyanophenyl)acetic acid, a molecule of interest in synthetic chemistry and potentially in drug discovery. This document collates available data on its physicochemical characteristics, and outlines generalized experimental protocols for its synthesis, purification, and analysis.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name (2-cyanophenyl)acetic acid, is a solid organic compound.[1][2] Its chemical structure consists of a phenyl ring substituted with a cyanomethyl group and a carboxylic acid group at the ortho position. This arrangement of functional groups makes it a versatile building block in organic synthesis.

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 18698-99-2 | [3] |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Appearance | White to yellow to gray to brown solid | [2] |

| Melting Point | 122-123 °C | |

| Boiling Point | 334 °C (predicted) | |

| Density | 1.26 g/cm³ (predicted) | |

| pKa | 3.99 ± 0.10 (predicted) | |

| Purity | 95% | [2] |

Structural Identifiers:

-

IUPAC Name: (2-cyanophenyl)acetic acid[2]

-

InChI: 1S/C9H7NO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5H2,(H,11,12)[2]

-

InChI Key: QLHZKPQKYARBGT-UHFFFAOYSA-N[2]

-

SMILES: O=C(O)Cc1ccccc1C#N

Experimental Protocols

Synthesis: Hydrolysis of 2-(2-cyanomethyl)benzonitrile

A plausible synthetic route to this compound is the selective hydrolysis of the corresponding dinitrile, 2-(2-cyanomethyl)benzonitrile. A general procedure for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid is as follows:

Materials:

-

2-(2-cyanomethyl)benzonitrile

-

Concentrated Sulfuric Acid

-

Water

-

5-L round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

Procedure:

-

In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1150 mL of water and 840 mL of concentrated sulfuric acid.

-

To this solution, add the starting nitrile (e.g., 6 moles of benzyl cyanide as a reference).[4]

-

Heat the mixture to reflux with continuous stirring for approximately three hours.[4]

-

After the reaction is complete, cool the mixture and pour it into 2 L of cold water.

-

Stir the resulting mixture to prevent the formation of a solid mass and then filter to collect the crude product.[4]

Purification: Recrystallization and Column Chromatography

The crude this compound can be purified by standard techniques such as recrystallization or silica gel column chromatography.

Recrystallization:

-

Wash the crude product with hot water to remove water-soluble impurities.[4]

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent. Potential solvents could include ethanol, ethyl acetate, or a mixture of organic solvents with hexane or heptane as an anti-solvent.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[5]

-

Prepare a silica gel column packed with a non-polar solvent system (e.g., a mixture of ethyl acetate and dichloromethane).[5]

-

Load the dissolved product onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.[5]

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of this compound. A general protocol is described below:

-

Column: A reverse-phase column, such as a C8 or C18, is appropriate for this analysis.[6]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or trifluoroacetic acid) is typically used.[7] For mass spectrometry detection, a volatile acid like formic acid should be substituted for phosphoric acid.[7]

-

Detection: UV detection at a wavelength where the aromatic system absorbs, likely around 254 nm, would be effective.

-

Flow Rate: A standard analytical flow rate of 1.0 mL/min is a common starting point.[8]

Spectroscopic Data

Detailed spectroscopic data for this compound is available in specialized databases such as SpectraBase, which may require a subscription for full access to the spectra.[9][10] Based on the chemical structure, the following spectral features are expected:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the phenyl ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the carboxylic acid proton. The aromatic signals would likely appear as a multiplet in the region of 7-8 ppm. The methylene protons would likely appear as a singlet around 3.5-4.0 ppm. The carboxylic acid proton signal would be downfield, typically above 10 ppm, and may be broad.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The nitrile carbon would appear in the range of 115-125 ppm. The aromatic carbons would have signals between 120-140 ppm, and the methylene carbon would be the most upfield signal (around 40 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A sharp C≡N stretching absorption for the nitrile group would be expected around 2220-2260 cm⁻¹. A strong C=O stretching band for the carboxylic acid would be present around 1700-1725 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.16 g/mol ). Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and other fragments characteristic of the substituted benzene ring.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities or signaling pathways associated with this compound. Its structural isomer, 2-(4-cyanophenyl)acetic acid, has been identified as a linker for proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of target proteins.[11][12] This suggests that derivatives of cyanophenylacetic acids may have applications in the development of novel therapeutics.

Further research is required to elucidate any potential biological effects and mechanisms of action of this compound and its derivatives. The presence of the nitrile and carboxylic acid functional groups makes it a candidate for further chemical modification to explore its pharmacological potential.

Visualizations

To aid in the conceptualization of the experimental processes, the following diagrams illustrate a typical workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis and purification of this compound.

Caption: A typical workflow for the HPLC analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 18698-99-2 [sigmaaldrich.com]

- 3. 18698-99-2|this compound|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2-Cyanophenyl)acetic acid | SIELC Technologies [sielc.com]

- 8. HPLC Determination of Cyanoacetic Acid on Primesep SB Column | SIELC Technologies [sielc.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

Physicochemical Characteristics of 2-(2-Cyanophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(2-cyanophenyl)acetic acid (CAS No: 18698-99-2). The information presented herein is intended to support research, synthesis, and drug development activities by providing key data points, experimental protocols, and workflow visualizations.

Core Physicochemical Properties

This compound is a solid compound appearing as a light brown to gray or white to yellow-brown solid. It is characterized by the presence of both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group, making it a valuable intermediate in organic synthesis.

Data Presentation: Summary of Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Melting Point | 122-123 °C | [1] |

| Boiling Point | 334 °C | [1] |

| Density | 1.26 g/cm³ | [1] |

| pKa (Predicted) | 3.99 ± 0.10 | [1] |

| Flash Point | 156 °C | [1] |

| Appearance | Light brown to gray solid | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

| CAS Number | 18698-99-2 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

A common and effective method for synthesizing phenylacetic acids is the acid-catalyzed hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile) precursor.[2][3] This protocol is adapted for the synthesis of this compound from 2-cyanobenzyl cyanide.

Materials:

-

2-Cyanobenzyl cyanide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

5-L round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, carefully mix approximately 1150 mL of deionized water and 840 mL of concentrated sulfuric acid.

-

Addition of Reactant: To this acidic solution, add the 2-cyanobenzyl cyanide precursor.

-

Hydrolysis: Heat the mixture under reflux while stirring continuously for a minimum of three hours to ensure complete hydrolysis of both nitrile groups.

-

Precipitation: After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water. Stir the diluted mixture to ensure the product precipitates as fine crystals rather than a solid mass.

-

Isolation: Isolate the crude this compound by filtration.

-

Purification: Wash the crude product with hot water several times. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the final, high-purity compound.

Reverse-phase HPLC is a standard method for assessing the purity and concentration of this compound.[4] This protocol outlines a general procedure applicable for its analysis.[5][6][7]

Instrumentation & Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particles)[5]

-

Acetonitrile (HPLC grade)

-

Deionized Water (HPLC grade)

-

Phosphoric acid (H₃PO₄) or Formic Acid for MS-compatibility[6]

-

Sample of this compound, accurately weighed and dissolved in a suitable solvent (e.g., 75:20:5 water:acetonitrile:methanol)[5]

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a 75:25 mixture of 20 mM phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[5] The mobile phase should be filtered and degassed.

-

System Equilibration: Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[5] Maintain a constant column temperature, for instance, at 35 °C.[5]

-

Sample Injection: Inject a defined volume (e.g., 5 µL) of the prepared sample solution onto the column.[5]

-

Detection: Monitor the elution of the compound using a UV detector set to an appropriate wavelength, such as 215 nm.[5]

-

Data Analysis: The purity of the sample is determined by integrating the peak area of the analyte and any impurities. Quantification can be performed by comparing the peak area to that of a standard of known concentration.

Mandatory Visualizations

The following diagrams illustrate standardized workflows for the synthesis and analysis of this compound.

Spectral Data Characteristics

While raw spectra require direct analysis, the key expected signals for this compound based on its structure are described below. These serve as a reference for researchers confirming the identity of the synthesized compound.

¹H NMR Spectroscopy:

-

Aromatic Protons: Expect complex multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the four protons on the benzene ring.

-

Methylene Protons (-CH₂-): A singlet should appear, likely in the range of 3.6-4.0 ppm, for the two protons of the acetic acid methylene group.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.

-

Nitrile Carbon (-C≡N): A signal around 115-125 ppm.

-

Aromatic Carbons: Multiple signals in the 120-140 ppm range.

-

Methylene Carbon (-CH₂-): A signal typically in the 35-45 ppm range.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

-

C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2220-2260 cm⁻¹.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[8]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

References

- 1. 18698-99-2|this compound|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scribd.com [scribd.com]

- 4. (2-Cyanophenyl)acetic acid | SIELC Technologies [sielc.com]

- 5. Sigma-Aldrich [sigmaaldrich.com]

- 6. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

An In-depth Technical Guide to the Synthesis of 2-(2-Cyanophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 2-(2-cyanophenyl)acetic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details experimental protocols, presents comparative quantitative data, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its bifunctional nature, featuring both a carboxylic acid and a nitrile group on a phenylacetic acid scaffold, allows for diverse chemical transformations. This guide explores two robust and well-documented synthetic strategies: the hydrolysis of 2-cyanophenylacetonitrile and the cyanation of 2-bromophenylacetic acid.

Pathway 1: Hydrolysis of 2-Cyanophenylacetonitrile

This pathway offers a direct and efficient route to the target molecule from a readily available precursor, 2-cyanophenylacetonitrile (also known as homophthalonitrile). The synthesis involves two main stages: the preparation of the dinitrile starting material and its subsequent hydrolysis.

Workflow for Pathway 1

Diagram of the two-stage synthesis of this compound via hydrolysis.

Quantitative Data Summary for Pathway 1

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Dinitrile Synthesis | 2-Chlorobenzyl chloride, Sodium Cyanide | Tetrabutylammonium bromide (TBAB) | Toluene | 100 | 4-6 | ~85-95 |

| 2. Hydrolysis | 2-Cyanophenylacetonitrile | Sulfuric acid, Water | - | Reflux | 3-5 | ~80-90 |

Detailed Experimental Protocols for Pathway 1

Stage 1: Synthesis of 2-Cyanophenylacetonitrile from 2-Chlorobenzyl Chloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium cyanide (2.2 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).

-

Solvent Addition: Add toluene to the flask.

-

Reactant Addition: Heat the mixture to 100°C with vigorous stirring. Add a solution of 2-chlorobenzyl chloride (1.0 eq) in toluene dropwise from the dropping funnel over 1 hour.

-

Reaction: Maintain the reaction mixture at 100°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-cyanophenylacetonitrile as a crude product, which can be purified further by recrystallization or column chromatography.

Stage 2: Hydrolysis of 2-Cyanophenylacetonitrile to this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place 2-cyanophenylacetonitrile (1.0 eq).

-

Acid Addition: Carefully add a mixture of concentrated sulfuric acid (3 volumes) and water (2 volumes) to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by observing the dissolution of the nitrile and the formation of a new solid upon cooling a small aliquot.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice with stirring. The product, this compound, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to afford the pure acid.[1]

Pathway 2: Cyanation of 2-Bromophenylacetic Acid

This pathway involves the direct introduction of a cyano group onto a pre-functionalized phenylacetic acid derivative. Modern palladium-catalyzed cross-coupling reactions offer a mild and efficient alternative to the classical Rosenmund-von Braun reaction.

Workflow for Pathway 2

Diagram of the palladium-catalyzed cyanation of 2-bromophenylacetic acid.

Quantitative Data Summary for Pathway 2

| Step | Reactant | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Palladium-Catalyzed Cyanation | 2-Bromophenylacetic acid | K₄[Fe(CN)₆], Pd(OAc)₂, Phosphine Ligand, Na₂CO₃ | DMAc | 120-140 | 12-24 | ~70-85 |

Note: Yields are estimated based on similar transformations reported in the literature for aryl bromides.[2][3][4][5]

Detailed Experimental Protocol for Pathway 2

Palladium-Catalyzed Cyanation of 2-Bromophenylacetic Acid

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-bromophenylacetic acid (1.0 eq), potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous dimethylacetamide (DMAc) to the reaction mixture under the inert atmosphere.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 120-140°C with stirring for 12-24 hours. Monitor the reaction progress by HPLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.[2][3][4][5]

Conclusion

Both presented pathways offer viable routes to this compound. The choice of synthesis will depend on the availability of starting materials, scale of the reaction, and the desired purity of the final product. Pathway 1 is a more classical and potentially more cost-effective route for large-scale synthesis, provided the dinitrile precursor is accessible. Pathway 2, utilizing modern cross-coupling chemistry, offers milder reaction conditions and may be more suitable for laboratory-scale synthesis and for substrates with sensitive functional groups. Researchers and development professionals are encouraged to evaluate both methods based on their specific needs and laboratory capabilities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

spectral data analysis of 2-(2-cyanophenyl)acetic acid (NMR, IR, MS)

This technical guide provides a comprehensive overview of the spectral analysis of 2-(2-cyanophenyl)acetic acid, a molecule of interest in chemical research and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational understanding for researchers and scientists.

Molecular Structure and Overview

This compound is an organic compound with the chemical formula C₉H₇NO₂. Its structure consists of a benzene ring substituted with a cyanophenyl group and an acetic acid group at adjacent positions. This unique arrangement of functional groups gives rise to a distinct spectral fingerprint, which is crucial for its identification and characterization.

Molecular Weight: 161.16 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2]

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show signals for the aromatic protons, the methylene (-CH₂-) protons, and the acidic proton of the carboxylic acid group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.7 - 7.8 | Multiplet | 1H | Aromatic H |

| ~7.5 - 7.7 | Multiplet | 2H | Aromatic H |

| ~7.3 - 7.4 | Multiplet | 1H | Aromatic H |

| ~3.9 | Singlet | 2H | -CH₂- |

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[3][4]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH (Carboxylic Acid Carbonyl) |

| ~140 | Aromatic C (quaternary, attached to -CH₂COOH) |

| ~133 | Aromatic C-H |

| ~132 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~118 | -C≡N (Nitrile Carbon) |

| ~112 | Aromatic C (quaternary, attached to -CN) |

| ~40 | -CH₂- (Methylene Carbon) |

Note: Predicted values are based on typical chemical shift ranges. The signals for the quaternary carbons are expected to be of lower intensity.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[5]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2900 | C-H stretch | Aliphatic (-CH₂-) |

| ~2230 - 2210 | C≡N stretch | Nitrile |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~900 - 650 | C-H bend | Aromatic (out-of-plane) |

Note: These are typical frequency ranges for the indicated functional groups.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in structure elucidation.[8]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 161 | [M]⁺, Molecular Ion |

| 116 | [M - COOH]⁺, Loss of the carboxylic acid group |

| 115 | [M - H₂O - CO]⁺, Subsequent loss from the fragment at m/z 116 |

| 89 | [C₇H₅]⁺, Phenyl fragment |

Note: The fragmentation pattern is a prediction based on the structure of the molecule and common fragmentation pathways for carboxylic acids.[9]

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. For ¹³C NMR, a proton-decoupled sequence is standard.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule using standard correlation tables.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples, which is then heated to vaporize the compound.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion ([M]⁺), and induce fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of an organic compound like this compound.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization (EI) conditions.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. bhu.ac.in [bhu.ac.in]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Cyanophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, and detailed protocols for determining the solubility and stability of 2-(2-cyanophenyl)acetic acid. Due to a lack of extensive publicly available data on this specific compound, this guide combines existing information with established experimental methodologies to empower researchers in their studies.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for understanding the compound's behavior in various experimental and formulation settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Light brown to gray solid | [1] |

| Melting Point | 122-123 °C | [1] |

| Boiling Point | 334 °C | [1] |

| Density | 1.26 g/cm³ | [1] |

| pKa (Predicted) | 3.99 ± 0.10 | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for this compound in common aqueous and organic solvents in peer-reviewed literature. However, based on its structure—a carboxylic acid with a moderately polar cyanophenyl group—and the predicted pKa of 3.99, it is expected to be a weakly acidic compound.[1] Its solubility is anticipated to be low in water and to increase in organic solvents and alkaline aqueous solutions. For a structurally similar compound, 2-chlorophenylacetic acid, it is described as sparingly soluble in water but readily dissolves in organic solvents like ethanol, methanol, and acetone.

Proposed Experimental Protocol for Solubility Determination

To address the gap in quantitative data, the following experimental protocol is proposed for determining the solubility of this compound. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (purity >99%)

-

Solvents: Purified water, 0.1 M HCl, 0.1 M NaOH, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO).

-

Calibrated analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C and 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points to confirm that equilibrium has been achieved.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the experimental temperature.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

The solubility is determined from the concentration of the saturated solution.

-

Stability Profile and Degradation Pathways

Proposed Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to performing forced degradation studies on this compound, in line with the International Council for Harmonisation (ICH) guidelines.[2]

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound (purity >99%)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Photostability chamber

-

Oven

-

HPLC system with a UV-Diode Array Detector (DAD) or Mass Spectrometer (MS)

Procedure:

-

Preparation of Samples for Stress Studies:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80 °C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a temperature below its melting point (e.g., 100 °C) for a specified duration. Also, heat a solution of the compound.

-

Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be protected from light.

-

-

Development of a Stability-Indicating HPLC Method:

-

Analyze the stressed samples using HPLC with a DAD or MS detector.

-

The chromatographic conditions (column, mobile phase, gradient, flow rate, and detector wavelength) should be optimized to achieve adequate separation of the parent compound from all degradation products.

-

The peak purity of the parent compound in the stressed samples should be assessed using the DAD to ensure that no degradation products are co-eluting.

-

-

Identification of Degradation Products:

-

If significant degradation is observed, the structure of the degradation products can be elucidated using techniques such as LC-MS/MS and NMR.

-

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the forced degradation studies of this compound.

Caption: Workflow for Forced Degradation Studies.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature did not yield specific information on the biological activity or associated signaling pathways of this compound itself. However, the cyanophenylacetic acid scaffold is present in molecules with reported biological activities. For instance, derivatives of phenoxyacetic acid have been investigated as selective COX-2 inhibitors.[5] Additionally, some cyanopyridine derivatives containing an acetic acid moiety have shown anti-inflammatory activity.[6]

Given the lack of direct evidence for the biological activity of this compound, it is recommended that initial in vitro screening assays be conducted to explore its potential pharmacological effects. These could include, but are not limited to, assays for anti-inflammatory, anticancer, or enzyme inhibitory activities. Should any significant activity be identified, further studies could then be designed to elucidate the underlying mechanism of action and the signaling pathways involved.

Conclusion

This technical guide provides a summary of the currently available information on the physicochemical properties of this compound and addresses the existing data gaps by proposing detailed experimental protocols for determining its solubility and stability. The provided workflow for forced degradation studies offers a systematic approach to understanding the compound's degradation profile, which is a critical step in drug development. While there is no specific information on the biological activity of this compound, the guide suggests avenues for future research to explore its pharmacological potential. The information and protocols herein are intended to serve as a valuable resource for researchers and scientists working with this compound.

References

- 1. 18698-99-2|this compound|BLD Pharm [bldpharm.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]

- 6. noveltyjournals.com [noveltyjournals.com]

Potential Biological Activities of 2-(2-Cyanophenyl)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of 2-(2-cyanophenyl)acetic acid and its derivatives. The information presented herein is curated from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Studies have primarily focused on their cytotoxic effects against various cancer cell lines, with some compounds exhibiting potency comparable to or greater than established chemotherapy drugs. The primary mechanisms of action appear to involve the induction of apoptosis and inhibition of tubulin polymerization.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against a range of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or as percentage of growth inhibition (GI50).

| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 3b' | 4-Cyanophenyl substituted thiazol-2-ylhydrazone | HCT-116 (Colon Carcinoma) | 1.6 ± 0.2 | [1] |

| 3f | 4-Cyanophenyl substituted thiazol-2-ylhydrazone | HCT-116 (Colon Carcinoma) | 1.6 ± 0.1 | [1][2] |

| 3n | 4-Cyanophenyl substituted thiazol-2-ylhydrazone | HCT-116 (Colon Carcinoma) | 1.1 ± 0.5 | [1] |

| 3w | 4-Cyanophenyl substituted thiazol-2-ylhydrazone | HCT-116 (Colon Carcinoma) | 1.5 ± 0.8 | [1] |

| 3f | 4-Cyanophenyl substituted thiazol-2-ylhydrazone | MCF-7 (Breast Cancer) | 1.0 ± 0.1 | [2] |

| 3a' | 4-Cyanophenyl substituted thiazol-2-ylhydrazone | MCF-7 (Breast Cancer) | 1.7 ± 0.3 | [2] |

| 1g2a | 2-Phenylacrylonitrile | HCT116 (Colon Carcinoma) | 0.0059 | [3] |

| 1g2a | 2-Phenylacrylonitrile | BEL-7402 (Hepatocellular Carcinoma) | 0.0078 | [3] |

| 7b | 3-Cyano-2(1H)-pyridone | A549 (Lung Carcinoma) | 0.87 µg/ml | [4] |

| 8a | 3-Cyano-2(1H)-pyridone | A549 (Lung Carcinoma) | 0.83 µg/ml | [4] |

| 5 | 2-Arylbenzoxazole-5-acetic acid | MCF-7 (Breast Cancer) | - | [5] |

| 10 | 2-Arylbenzoxazole-5-acetic acid | MCF-7 (Breast Cancer) | - | [5] |

Experimental Protocols for Anticancer Activity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin, doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve fitting software.

Signaling Pathways in Anticancer Activity

Several studies indicate that this compound derivatives induce cancer cell death through the activation of caspases, key mediators of apoptosis.

Caption: Caspase-dependent apoptosis pathway.

Certain 2-phenylacrylonitrile derivatives have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization.

Anti-inflammatory Activity

Several derivatives of phenylacetic acid have been investigated for their anti-inflammatory properties. The primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of various phenylacetic acid derivatives.

| Compound ID | Derivative Class | Assay | Activity | Reference |

| 5s | Pyrazole analogue | Carrageenan-induced paw edema | 80.87% inhibition | [6] |

| 5u | Pyrazole analogue | Carrageenan-induced paw edema | 80.63% inhibition | [6] |

| 5s | Pyrazole analogue | COX-2 Inhibition (in vitro) | IC50 = 2.51 µM | [6] |

| 5u | Pyrazole analogue | COX-2 Inhibition (in vitro) | IC50 = 1.79 µM | [6] |

| 5i | Pyrazole analogue | TNF-α Inhibition | 75.49% inhibition | [6] |

| 5f | Phenoxy acetic acid | Carrageenan-induced paw edema | 63.35% inhibition | [7] |

| 7b | Phenoxy acetic acid | Carrageenan-induced paw edema | 46.51% inhibition | [7] |

| 5d-f, 7b, 10c-f | Phenoxy acetic acid | COX-2 Inhibition (in vitro) | IC50 = 0.06 - 0.09 µM | [7] |

| 5f | Phenoxy acetic acid | TNF-α Reduction | 61.04% | [7] |

| 7b | Phenoxy acetic acid | TNF-α Reduction | 64.88% | [7] |

| 5f | Phenoxy acetic acid | PGE-2 Reduction | 60.58% | [7] |

| 7b | Phenoxy acetic acid | PGE-2 Reduction | 57.07% | [7] |

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Compound Incubation: In a 96-well plate, add the assay buffer, cofactors, and the enzyme solution. Then, add the test compound at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a defined incubation time (e.g., 2 minutes), stop the reaction by adding a quenching agent (e.g., 1 M HCl).

-

PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Standard drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle, and the positive control group receives the standard drug.

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anti-inflammatory Signaling Pathway

Caption: Inhibition of the COX pathway.

Antimicrobial Activity

While less extensively studied than their anticancer and anti-inflammatory properties, some cyanophenyl derivatives have shown potential as antimicrobial agents. Further research is warranted to fully elucidate their spectrum of activity and mechanism of action.

Experimental Protocol for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compounds (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Synthesis of this compound Derivatives

A general synthetic workflow for the preparation of this compound and its amide derivatives is depicted below. The synthesis often starts from 2-cyanobenzyl cyanide or a related precursor.

Caption: General synthesis workflow.

Conclusion

The derivatives of this compound represent a promising class of compounds with diverse biological activities, most notably in the areas of oncology and inflammation. The data and protocols presented in this guide are intended to facilitate further research and development of these molecules as potential therapeutic agents. Future studies should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action and in vivo efficacy and safety profiles.

References

- 1. SU1318152A3 - Method for producing derivatives of 2=cyano-2-phenylacetic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Exploring new synthetic routes towards cyanamides | The Morrill Research Group [blogs.cardiff.ac.uk]

- 4. rsc.org [rsc.org]

- 5. 2-(4-cyanophenyl)-2,2-difluoroacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. (2-Cyanophenyl)acetic acid | SIELC Technologies [sielc.com]

- 7. 18698-99-2|this compound|BLD Pharm [bldpharm.com]

Exploring the Medicinal Chemistry Landscape of 2-(2-Cyanophenyl)acetic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(2-cyanophenyl)acetic acid core represents a versatile scaffold in medicinal chemistry, offering a unique combination of structural features for the development of novel therapeutic agents. The presence of the carboxylic acid, the cyano group, and the phenyl ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activities. This technical guide delves into the synthesis, biological evaluation, and potential mechanisms of action of derivatives based on this promising core, providing a comprehensive resource for researchers in the field.

Synthetic Strategies and Derivatives

The derivatization of this compound primarily focuses on modifications of the carboxylic acid moiety to generate amides and esters. These transformations are crucial for modulating properties such as solubility, membrane permeability, and metabolic stability, as well as for exploring interactions with biological targets.

Amide Derivatives

A significant class of derivatives is the N-phenylacetamides, synthesized through the amidation of this compound or its methyl ester. These compounds have shown notable antimicrobial activity.

Table 1: Antimicrobial Activity of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives

| Compound ID | R (Substituent on N-phenyl ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 3a | H | >128 | >128 | >128 |

| 3b | 2-F | 64 | 128 | >128 |

| 3c | 3-F | 128 | >128 | >128 |

| 3d | 4-F | 32 | 64 | 128 |

| 3e | 2-Cl | 16 | 32 | 64 |

| 3f | 3-Cl | 32 | 64 | 128 |

| 3g | 4-Cl | 8 | 16 | 32 |

| 3h | 2-Br | 16 | 32 | 64 |

| 3i | 4-Br | 8 | 16 | 32 |

| 3j | 2-CH₃ | 64 | 128 | >128 |

| 3k | 4-CH₃ | 32 | 64 | 128 |

| 3l | 2-OCH₃ | 128 | >128 | >128 |

| 3m | 4-OCH₃ | 16 | 32 | 64 |

| 3n | 2-NO₂ | 4 | 8 | 16 |

| 3o | 3-NO₂ | 8 | 16 | 32 |

| 3p | 4-NO₂ | 4 | 8 | 16 |

| Ciprofloxacin | - | 1 | 0.5 | - |

| Fluconazole | - | - | - | 4 |

Data compiled from studies on N-phenylacetamide derivatives of this compound.

Ester Derivatives

Esterification of the carboxylic acid group is another key synthetic route. While specific biological data for esters of this compound is still emerging, this class of compounds holds potential for development as prodrugs or as agents with distinct pharmacological profiles.

Potential Therapeutic Applications and Mechanisms of Action

Based on the biological activities of structurally related compounds, derivatives of this compound are being explored for their potential in several therapeutic areas, including oncology and inflammatory diseases.

Anticancer Potential and Associated Signaling Pathways

Phenylacetic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are central to cell proliferation, survival, and angiogenesis.[1]

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival.[2] Its aberrant activation is a hallmark of many cancers. The MAPK/ERK pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and survival.[3] Inhibition of these pathways can lead to the suppression of tumor growth and induction of apoptosis.

Anti-inflammatory Activity

The structural similarity of phenylacetic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests their potential as inhibitors of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the advancement of medicinal chemistry research. The following sections provide methodologies for the synthesis of key derivatives and for the evaluation of their biological activity.

Synthesis of 2-(2-Cyanophenyl)-N-(4-chlorophenyl)acetamide (3g)

This protocol describes the synthesis of a representative N-phenylacetamide derivative.

Materials:

-

Methyl 2-(2-cyanophenyl)acetate

-

4-Chloroaniline

-

Trimethylaluminum (AlMe₃), 2M solution in toluene

-

Anhydrous Toluene

-

Rochelle's salt (Potassium sodium tartrate) solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of 4-chloroaniline (1.2 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, slowly add trimethylaluminum (2M solution in toluene, 0.6 mL, 1.2 mmol) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of methyl 2-(2-cyanophenyl)acetate (1.0 mmol) in anhydrous toluene (5 mL) to the reaction mixture.

-

Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of Rochelle's salt.

-

Stir the mixture vigorously for 1 hour, then extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 2-(2-cyanophenyl)-N-(4-chlorophenyl)acetamide.

Characterization Data for 3g:

-

Appearance: White solid

-

¹H NMR (400 MHz, CDCl₃) δ: 8.01 (s, 1H, NH), 7.69 (d, J = 7.6 Hz, 1H), 7.63 (t, J = 7.6 Hz, 1H), 7.52 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 7.6 Hz, 1H), 7.40 (t, J = 7.6 Hz, 1H), 7.31 (d, J = 8.8 Hz, 2H), 3.95 (s, 2H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 168.5, 136.4, 134.0, 133.5, 133.0, 129.8, 129.2, 129.1, 128.8, 121.5, 117.8, 112.0, 43.2.

-

HRMS (ESI) m/z: calculated for C₁₅H₁₁ClN₂O [M+H]⁺ 271.0638, found 271.0635.

General Protocol for Fischer Esterification

This protocol outlines a general procedure for the synthesis of ester derivatives.[5][6]

Materials:

-

This compound

-

Alcohol (e.g., ethanol, methanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in diethyl ether or dichloromethane and wash with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate in vacuo.

-

Purify the crude ester by column chromatography or distillation.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against COX-1 and COX-2.[7][8]

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

Epinephrine (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds dissolved in DMSO

-

Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and epinephrine.

-

Add the COX enzyme (either COX-1 or COX-2) to the reaction mixture and incubate for 5 minutes at 37 °C.

-

Add various concentrations of the test compound (dissolved in DMSO) or vehicle control to the reaction mixture and pre-incubate for 10 minutes at 37 °C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10-15 minutes) at 37 °C.

-

Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold has demonstrated significant promise in the generation of novel bioactive molecules. The N-phenylacetamide derivatives exhibit encouraging antimicrobial properties, while the broader class of phenylacetic acids suggests potential for the development of anticancer and anti-inflammatory agents. Future research should focus on expanding the chemical diversity of this scaffold by synthesizing a wider range of esters, amides, and heterocyclic derivatives. Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as next-generation therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this versatile chemical core.

References

- 1. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Reaction Mechanisms of 2-(2-Cyanophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 2-(2-cyanophenyl)acetic acid. This bifunctional molecule, possessing a nitrile, a carboxylic acid, and an active methylene group, serves as a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds. This document details key transformations including intramolecular cyclization, condensation reactions, hydrolysis, and decarboxylation. Experimental protocols for analogous reactions, quantitative data where available, and detailed mechanistic diagrams are presented to facilitate a deeper understanding and practical application of its chemistry.

Introduction

This compound is an aromatic organic compound featuring a carboxylic acid moiety and a nitrile group in an ortho position on the benzene ring, connected by a methylene bridge. This unique arrangement of functional groups imparts a rich and diverse reactivity profile, making it a valuable synthon for the construction of complex molecular architectures, including various nitrogen-containing heterocycles. The presence of an acidic proton on the methylene carbon, activated by both the adjacent phenyl ring and the electron-withdrawing nitrile group, further expands its synthetic utility.

This guide will explore the principal reaction pathways of this compound, providing researchers and drug development professionals with a detailed understanding of its chemical behavior.

Core Reaction Mechanisms

The reactivity of this compound is dominated by the interplay of its three key functional components: the nitrile group, the carboxylic acid group, and the active methylene bridge.

Intramolecular Cyclization: Synthesis of Isoquinolone Derivatives

One of the most significant reactions of this compound and its derivatives is intramolecular cyclization to form isoquinolone scaffolds. These structures are prevalent in many biologically active compounds and natural products. While direct cyclization of the acid can be challenging, conversion to a more reactive species or starting from a closely related precursor facilitates this transformation.

A key transformation is the synthesis of 3-aminoisoquinolin-1(2H)-ones from 2-(cyanomethyl)benzoic acid, a closely related precursor. This reaction highlights the propensity of the cyanomethylphenyl system to undergo cyclization.[1] The likely mechanism for the cyclization of this compound itself would involve the initial activation of the carboxylic acid, followed by intramolecular attack of the nitrile nitrogen. The resulting intermediate would then tautomerize to the stable isoquinolone product.

Caption: Proposed pathway for intramolecular cyclization.

Knoevenagel Condensation: Reactivity of the Active Methylene Group

The methylene protons of this compound are acidic due to the electron-withdrawing effects of the adjacent nitrile and phenyl groups, making it an active methylene compound.[2][3] This allows it to participate in base-catalyzed condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation.[4][5][6]

The reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the active methylene group to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration to yield a stable α,β-unsaturated product.[5]

Caption: General mechanism of the Knoevenagel condensation.

| Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde | KOH | Water | Microwave | 71 | [1] |

| 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | 94 | [7] |

| 2-Fluorobenzaldehyde | KOH | Water | Microwave | 65 | [1] |

| 2-Thiophenecarboxaldehyde | KOH | Water | Microwave | 97 | [1] |

| 2-Furaldehyde | KOH | Water | Microwave | 99 | [1] |

Hydrolysis of the Nitrile Group

The cyano group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding dicarboxylic acid, 2-carboxyphenylacetic acid.[8] This is a characteristic reaction of nitriles.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric or hydrochloric acid. The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.

Base-catalyzed hydrolysis involves heating the nitrile with a strong base, such as sodium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide yields a carboxylate salt, which upon acidification, gives the carboxylic acid.

Caption: Simplified pathway for nitrile hydrolysis.

Decarboxylation Reactions

The carboxylic acid moiety of this compound can be removed through decarboxylation, a reaction that can be promoted by heat or catalyzed by various reagents. Decarboxylative functionalization has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.[9]

Oxidative decarboxylation can lead to the formation of a benzyl radical, which can then be trapped by various reagents. For example, in the presence of an oxidant and a cyanide source, a decarboxylative cyanation reaction can occur, although this would be a self-condensation in the case of this molecule. More commonly, arylacetic acids can undergo decarboxylative coupling with other molecules.[10]

Non-oxidative decarboxylation can also occur, particularly if the resulting carbanion is stabilized. For this compound, the resulting carbanion would be stabilized by the adjacent nitrile and phenyl groups.

Caption: General decarboxylation mechanisms.

Experimental Protocols (Analogous Reactions)

As detailed experimental protocols for this compound are not widely published, the following procedures for closely related reactions are provided as a guide for methodology development.

Knoevenagel Condensation of Cyanoacetic Acid with an Aromatic Aldehyde

This protocol is adapted from a microwave-assisted synthesis in water.[1]

-

Materials: Aromatic aldehyde (1.0 mmol), cyanoacetic acid (1.2 mmol), potassium hydroxide (0.2 mmol), water (5 mL).

-

Procedure:

-

To a 10 mL microwave vial, add the aromatic aldehyde, cyanoacetic acid, potassium hydroxide, and water.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 2 M HCl to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.

-

Acid-Catalyzed Hydrolysis of a Benzyl Cyanide Derivative

This is a general procedure for the hydrolysis of a nitrile to a carboxylic acid.[11][12]

-

Materials: Benzyl cyanide derivative (1.0 mol), concentrated sulfuric acid, water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously prepare a solution of dilute sulfuric acid (e.g., 50% v/v).

-

Add the benzyl cyanide derivative to the acid solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

-